molecular formula C23H29N5O2 B2526098 2-cyclohexyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922118-00-1

2-cyclohexyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2526098
CAS No.: 922118-00-1
M. Wt: 407.518
InChI Key: ARILQGPETWOHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H29N5O2 and its molecular weight is 407.518. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including coordination complexes with metal ions like Co(II) and Cu(II), highlights the structural diversity and potential antioxidant activities of these compounds. The study by Chkirate et al. (2019) focused on the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives. The complexes demonstrated significant antioxidant activity, attributed to their unique supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

Further exploration into pyrazolo[3,4-d]pyrimidine derivatives reveals their potential in antimicrobial and antitumor applications. Hawas et al. (2012) synthesized a series of novel derivatives starting from 2,6-dibenzylidene-3-methylcyclohexanone, demonstrating varied antimicrobial activities. This research underscores the capability of pyrazolo[3,4-d]pyrimidine derivatives to act as effective antimicrobial agents (Hawas et al., 2012).

Al-Sanea et al. (2020) focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives against a panel of cancer cell lines. Their findings revealed promising anticancer activities for these compounds, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).

Synthesis and Biological Evaluation

Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of these compounds in generating new heterocyclic structures with potential biological applications. This work emphasizes the synthetic flexibility of pyrazolo[3,4-d]pyrimidine derivatives for creating compounds with diverse biological activities (Rahmouni et al., 2014).

Properties

IUPAC Name

2-cyclohexyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-17-6-5-9-19(12-17)15-27-16-25-22-20(23(27)30)14-26-28(22)11-10-24-21(29)13-18-7-3-2-4-8-18/h5-6,9,12,14,16,18H,2-4,7-8,10-11,13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARILQGPETWOHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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